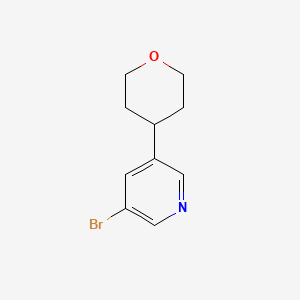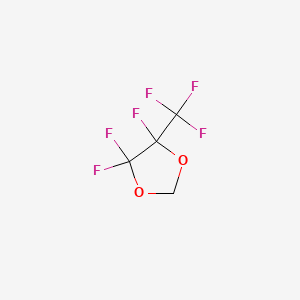![molecular formula C10H11ClN2O3 B11712848 Ethyl [2-(3-chlorophenyl)]hydrazide oxalate CAS No. 40589-87-5](/img/structure/B11712848.png)
Ethyl [2-(3-chlorophenyl)]hydrazide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an ethyl ester group, a hydrazinecarboxyl group, and a 3-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE typically involves the reaction of ethyl formate with 3-chlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ethyl formate} + \text{3-chlorophenylhydrazine} \rightarrow \text{ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE may involve the use of larger reactors and more efficient mixing techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where the 3-chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenylhydrazine derivatives.
科学的研究の応用
ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE can be compared with other similar compounds, such as:
3-Chlorophenylhydrazine: A precursor in the synthesis of the compound.
Ethyl formate: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazinecarboxyl groups.
The uniqueness of ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
40589-87-5 |
|---|---|
分子式 |
C10H11ClN2O3 |
分子量 |
242.66 g/mol |
IUPAC名 |
ethyl 2-[2-(3-chlorophenyl)hydrazinyl]-2-oxoacetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-10(15)9(14)13-12-8-5-3-4-7(11)6-8/h3-6,12H,2H2,1H3,(H,13,14) |
InChIキー |
SWBRFYFYHKBJJY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)NNC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)

![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)

![5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide](/img/structure/B11712795.png)

![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)
![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)


![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)

![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11712855.png)
